![molecular formula C4H4BClO2S B1592236 (3-Chlorothiophen-2-yl)boronic acid CAS No. 324024-80-8](/img/structure/B1592236.png)
(3-Chlorothiophen-2-yl)boronic acid
Overview
Description
Synthesis Analysis
(3-Chlorothiophen-2-yl)boronic acid is a key intermediate used in the biomedical industry. It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing drugs targeting specific diseases related to boron and thiophene derivatives .
Molecular Structure Analysis
The molecular formula of (3-Chlorothiophen-2-yl)boronic acid is C4H4BClO2S, and its molecular weight is 162.4 g/mol. The structure consists of a thiophene ring with a chlorine atom and a boronic acid group attached .
Chemical Reactions Analysis
(3-Chlorothiophen-2-yl)boronic acid can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. These reactions involve transmetalation from boron to palladium, leading to the formation of new C–C bonds .
Scientific Research Applications
Biomedical Industry
“(3-Chlorothiophen-2-yl)boronic acid” is a key intermediate used in the biomedical industry . It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals .
Drug Development
With its unique properties, it is employed in the development of drugs targeting specific diseases related to boron and thiophene derivatives .
Sensing Applications
Boronic acids, including “(3-Chlorothiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Protein Manipulation and Cell Labelling
The interaction of boronic acids with proteins allows for their manipulation and cell labelling . This has been an area of particular growth .
Electrophoresis of Glycated Molecules
Boronic acids, including “(3-Chlorothiophen-2-yl)boronic acid”, are used for electrophoresis of glycated molecules .
Building Materials for Microparticles
“(3-Chlorothiophen-2-yl)boronic acid” is used as a building material for microparticles for analytical methods .
Polymers for Controlled Release of Insulin
Boronic acids are employed in polymers for the controlled release of insulin .
Suzuki-Miyaura Cross-Coupling Reactions
“(3-Chlorothiophen-2-yl)boronic acid” is used as a reactant for Suzuki-Miyaura cross-coupling reactions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of (3-Chlorothiophen-2-yl)boronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and boronic acids like (3-Chlorothiophen-2-yl)boronic acid play a crucial role in this process .
Mode of Action
(3-Chlorothiophen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the broader Suzuki-Miyaura cross-coupling process, which also involves oxidative addition .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (3-Chlorothiophen-2-yl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . The successful completion of this reaction results in the creation of new organic compounds, expanding the diversity and complexity of biochemical structures .
Result of Action
The result of (3-Chlorothiophen-2-yl)boronic acid’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, which can have a wide range of molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of (3-Chlorothiophen-2-yl)boronic acid is influenced by environmental factors such as temperature, light, and atmospheric conditions . For instance, the compound is sensitive to light and should be stored in a dark place . Additionally, it should be kept under an inert atmosphere and at low temperatures to maintain its stability .
properties
IUPAC Name |
(3-chlorothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHGIVONBNWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598275 | |
Record name | (3-Chlorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorothiophen-2-yl)boronic acid | |
CAS RN |
324024-80-8 | |
Record name | (3-Chlorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorothiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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